Bis(helenalinyl)glutarate

Description

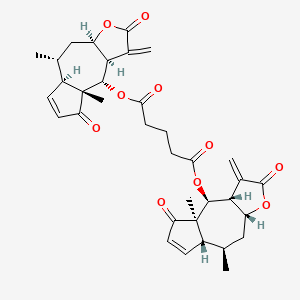

Structure

3D Structure

Properties

CAS No. |

77928-51-9 |

|---|---|

Molecular Formula |

C35H40O10 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

bis[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] pentanedioate |

InChI |

InChI=1S/C35H40O10/c1-16-14-22-28(18(3)32(40)42-22)30(34(5)20(16)10-12-24(34)36)44-26(38)8-7-9-27(39)45-31-29-19(4)33(41)43-23(29)15-17(2)21-11-13-25(37)35(21,31)6/h10-13,16-17,20-23,28-31H,3-4,7-9,14-15H2,1-2,5-6H3/t16-,17-,20+,21+,22-,23-,28-,29-,30+,31+,34+,35+/m1/s1 |

InChI Key |

PCLGLSWYMVOCFV-VSUOEQHXSA-N |

SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CCCC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)CCCC(=O)O[C@H]4[C@H]5[C@@H](C[C@H]([C@H]6[C@]4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CCCC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |

Other CAS No. |

77928-51-9 |

Synonyms |

bis(helenalinyl)glutarate |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Spectroscopic Techniques for Structural Elucidation of Bis Helenalinyl Glutarate

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

The definitive three-dimensional structure of Bis(helenalinyl)glutarate has not been explicitly detailed through X-ray crystallography in widely available scientific literature. Research into this compound and its derivatives often relies on other spectroscopic techniques and chemical correlation for structural confirmation. However, the stereochemistry of the parent molecule, helenalin (B1673037), is well-established and provides the foundational stereochemical information for Bis(helenalinyl)glutarate.

The absolute structure of helenalin was confirmed through the analysis of a heavy-atom derivative. Specifically, single-crystal X-ray diffraction of bromohelenalin provided the definitive stereochemical configuration of the helenalin skeleton nih.gov. This technique is a cornerstone in natural product chemistry for unambiguously determining molecular architecture when suitable crystals can be formed utah.edunih.gov. The established stereochemistry of helenalin is critical, as its core structure is retained in the formation of Bis(helenalinyl)glutarate.

Bis(helenalinyl)glutarate is a dimeric ester derivative of helenalin. Its synthesis involves the esterification of two helenalin molecules with glutaric acid. While a crystal structure for the dimer itself is not reported, the structure is inferred from the known structure of helenalin and spectroscopic data. The evaluation of cytotoxic antitumor sesquiterpene lactones has identified Bis(helenalinyl)glutarate as a potent inhibitor of human DNA topoisomerase II nih.govresearchgate.netresearchgate.net. This research, involving experts in structural analysis like A.T. McPhail and D.R. McPhail, underscores the importance of the compound's specific three-dimensional arrangement for its biological activity, even if the crystal structure itself is not published scholargps.com.

For many sesquiterpene lactones and their derivatives, structural elucidation, including relative stereochemistry, is often achieved through a combination of advanced spectroscopic methods (like NMR) and comparison with related compounds whose structures have been unequivocally solved by X-ray diffraction analysis researchgate.net.

Table 1: Structural Elucidation Methods for Helenalin and Related Compounds

| Compound | Method | Key Finding |

|---|---|---|

| Bromohelenalin | Single-Crystal X-ray Diffraction | Confirmed the absolute stereochemistry of the parent compound, helenalin. nih.gov |

| Deoxyelephantopin | Single-Crystal X-ray Diffraction | Structure determined by comparison to its dimethylamine (B145610) adduct, which was analyzed via X-ray crystallography. nih.gov |

| Parthenin | Single-Crystal X-ray Diffraction | Completed the structural elucidation, confirming the 10S absolute configuration. nih.gov |

Chromatographic Purification and Isolation Techniques for Research Purity Assessment

The purification of Bis(helenalinyl)glutarate to a high degree of purity is essential for accurate biological and chemical research. As a synthetic derivative, its isolation follows a chemical reaction, and the purification process is designed to separate the desired product from unreacted starting materials (helenalin, glutaric acid) and any side products. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for the purification of sesquiterpene lactone derivatives ethernet.edu.etresearchgate.net.

Both normal-phase and reverse-phase HPLC are utilized. Reverse-phase HPLC (RP-HPLC) is particularly effective for these compounds, as the α,β-unsaturated γ-lactone moiety provides a chromophore suitable for detection in the low-ultraviolet range (around 210-220 nm) ethernet.edu.et. For preparative purposes, semi-preparative HPLC is often used for the initial isolation of the reaction products from the crude mixture researchgate.net. This is typically followed by further purification using sequential analytical HPLC columns to achieve the high purity required for research applications researchgate.net.

Another technique, Counter-Current Chromatography (CCC), offers a valuable alternative for isolating compounds of unknown stability. As a liquid-liquid separation method, it avoids the use of solid sorbents, thus preventing irreversible adsorption and ensuring total sample recovery, which is advantageous for delicate molecules ethernet.edu.et.

The assessment of purity for research-grade Bis(helenalinyl)glutarate is typically performed using analytical HPLC. Commercially available batches of Bis(helenalinyl)glutarate have been reported with purities of 95% mdpi.com.

Table 2: Chromatographic Techniques for Bis(helenalinyl)glutarate and Related Derivatives

| Technique | Phase System | Application |

|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | C18 or other non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). | Analytical purity assessment and final purification. Well-suited for detecting the α,β-unsaturated γ-lactone chromophore. ethernet.edu.et |

| Normal-Phase HPLC (NP-HPLC) | Polar stationary phase (e.g., silica) with a non-polar mobile phase (e.g., hexane/MeOH/THF gradients). | Purification of final chemical derivatives. ethernet.edu.et |

| Semi-preparative HPLC | Typically RP-HPLC on a larger scale. | Initial isolation of reaction products from the crude synthesis mixture. researchgate.net |

Table 3: Purity Assessment Data for Research-Grade Bis(helenalinyl)glutarate

| Parameter | Value | Method of Determination | Reference |

|---|

Molecular and Cellular Mechanisms of Action of Bis Helenalinyl Glutarate

Inhibition of DNA Topoisomerase II Activity

Bis(helenalinyl)glutarate has been identified as a potent inhibitor of human DNA topoisomerase II. nih.gov This enzyme is crucial for managing DNA tangles and supercoils, playing a vital role in DNA replication and chromosome segregation. wikipedia.orgebi.ac.uk The inhibition of topoisomerase II by Bis(helenalinyl)glutarate represents a significant aspect of its mechanism of action.

Differentiation from Etoposide-mediated Topoisomerase II Inhibition (Non-DNA Breakage Mechanism)

A key distinction in the mechanism of Bis(helenalinyl)glutarate is its method of inhibiting topoisomerase II, which differs from that of the well-known anticancer drug, etoposide (B1684455). nih.govresearchgate.net Etoposide functions as a topoisomerase II "poison," stabilizing the covalent complex between the enzyme and DNA after the DNA has been cleaved. ufl.edunih.govbohrium.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering cell death pathways. ufl.edubohrium.com

In contrast, Bis(helenalinyl)glutarate inhibits topoisomerase II without inducing DNA breakage. nih.govresearchgate.netbioline.org.br This suggests that it does not stabilize the cleavable complex. Instead, it is classified as a catalytic inhibitor of topoisomerase II. bohrium.comnih.gov Catalytic inhibitors interfere with the enzyme's function, such as its ATPase activity, without trapping it on the DNA in a cleavage-competent state. wikipedia.orgbohrium.com This fundamental difference in mechanism means that Bis(helenalinyl)glutarate avoids the direct DNA-damaging effects characteristic of topoisomerase II poisons like etoposide. nih.govresearchgate.net

Mechanistic Studies on Enzyme-DNA Interactions and Complex Stabilization

Research indicates that Bis(helenalinyl)glutarate's inhibitory action does not involve the stabilization of the enzyme-DNA cleavable complex, a hallmark of topoisomerase II poisons. bioline.org.brbioline.org.br The interaction of these poisons with the topoisomerase II-DNA interface enhances DNA cleavage. nih.gov However, Bis(helenalinyl)glutarate, along with a related compound, bis(isoalantodiol-B)glutarate, demonstrates potent inhibition of the unknotting activity of DNA topoisomerase II without stimulating DNA cleavage. bioline.org.br This points to a mechanism that disrupts the catalytic cycle of the enzyme before the DNA cleavage and re-ligation steps. The length of the ester linkage in these compounds appears to be critical for their topoisomerase II inhibitory activity. bioline.org.br

Modulation of Inflammatory Pathways through Inducible Nitric Oxide Synthase (iNOS) Inhibition

Bis(helenalinyl)glutarate also exerts effects on inflammatory pathways, primarily through the inhibition of inducible nitric oxide synthase (iNOS). researchgate.net iNOS is an enzyme that is typically absent in resting cells but is induced by inflammatory stimuli like cytokines and bacterial lipopolysaccharide (LPS), leading to the production of nitric oxide (NO). mdpi.com

Investigation in Macrophage Cell Models (e.g., RAW264.7)

Studies utilizing the RAW264.7 macrophage cell line have demonstrated that Bis(helenalinyl)glutarate can inhibit the expression of iNOS protein. researchgate.netum.edu.my Macrophages are key immune cells that, when activated, can produce large amounts of NO via iNOS, contributing to inflammatory responses. mdpi.comjmb.or.kr The inhibition of iNOS expression by Bis(helenalinyl)glutarate in these cell models suggests a direct role in modulating inflammatory processes. researchgate.net One study reported an IC50 value of 1.12 +/- 0.16 microM for the inhibition of iNOS protein expression in RAW264.7 macrophages. researchgate.net

Linkage to Nitric Oxide Metabolism and Signaling Genes

The inhibition of iNOS by Bis(helenalinyl)glutarate directly impacts nitric oxide metabolism. By reducing iNOS expression, the compound effectively curtails the production of NO in response to inflammatory signals. While direct links to specific signaling genes like TXNRD1 were not explicitly detailed in the provided search results for Bis(helenalinyl)glutarate, the regulation of iNOS is known to be controlled by transcription factors such as NF-κB. mdpi.comjmb.or.kr Therefore, it is plausible that the inhibitory effect of Bis(helenalinyl)glutarate on iNOS is mediated through the modulation of such upstream signaling pathways.

Impact on Cellular Proliferation and Apoptosis Pathways

Bis(helenalinyl)glutarate has been shown to affect cellular proliferation and induce apoptosis, which are critical processes in the context of cancer. researchgate.netzfin.org Apoptosis, or programmed cell death, is a vital mechanism for removing unwanted or damaged cells and its dysregulation is a hallmark of cancer. nih.gov

Research has indicated that Bis(helenalinyl)glutarate, along with its parent compound helenalin (B1673037) and the related derivative bis(helenalinyl)malonate (B1200786) (BHM), can induce apoptosis. researchgate.netzfin.org One of the underlying mechanisms for this pro-apoptotic effect is the increased production of reactive oxygen species (ROS) and the upregulation of p53 expression. zfin.org Furthermore, these compounds have been observed to suppress the STAT3-MYC-CDC25-CDK1 signaling pathway and increase the expression of p21, leading to G2/M cell cycle arrest in MDA-MB-231 cells. zfin.org The inhibition of cellular proliferation by Bis(helenalinyl)glutarate is also linked to the downregulation of MYC expression. zfin.org

Table 1: Summary of Mechanistic Findings for Bis(helenalinyl)glutarate

| Mechanism | Effect | Cellular Context | Key Findings |

|---|---|---|---|

| DNA Topoisomerase II Inhibition | Catalytic inhibition without DNA breakage. | Human-derived topoisomerase II. | Differentiated from etoposide; does not stabilize the enzyme-DNA cleavable complex. nih.govresearchgate.netbioline.org.br |

| iNOS Inhibition | Decreased iNOS protein expression. | RAW264.7 macrophages. | IC50 of 1.12 µM for iNOS protein inhibition. researchgate.net |

| Cellular Proliferation | Inhibition of cell growth. | MDA-MB-231 cells. | Suppression of MYC expression. zfin.org |

| Apoptosis Induction | Triggering of programmed cell death. | MDA-MB-231 cells. | Increased ROS and p53 expression; G2/M cell cycle arrest. zfin.org |

Induction of Cell Cycle Arrest (e.g., G2/M phase)

While some related compounds, like helenalin, have been shown to induce cell cycle arrest at the G2/M checkpoint, Bis(helenalinyl)glutarate primarily exerts its effects through other mechanisms. nih.gov For instance, a 72-hour treatment with helenalin on MDA-MB-231 triple-negative breast cancer (TNBC) cells increased the population of cells in the G2/M phase from 14.98% to 34.06%. nih.gov This arrest prevents the cells from proceeding into mitosis, thereby inhibiting proliferation.

Activation of Apoptotic Processes (e.g., Sub-G1 phase DNA content)

A significant aspect of Bis(helenalinyl)glutarate's mechanism is its potent induction of apoptosis, or programmed cell death. nih.gov In studies on MDA-MB-231 TNBC cells, Bis(helenalinyl)glutarate markedly increased the percentage of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov Specifically, treatment with Bis(helenalinyl)glutarate led to a substantial increase in the sub-G1 DNA content from a baseline of 0.54% to 32.68%. nih.gov This indicates significant DNA fragmentation, a key event in the apoptotic cascade. Further investigations have confirmed that this apoptotic induction is associated with increased levels of reactive oxygen species (ROS) and caspase 9 activity. nih.gov

Involvement of Key Regulatory Proteins (e.g., STAT3, MYC, CDC25, CDK1, p53, p21)

The pro-apoptotic and anti-proliferative effects of Bis(helenalinyl)glutarate are orchestrated by its influence on a network of key regulatory proteins. nih.gov Research has demonstrated that Bis(helenalinyl)glutarate, along with its parent compound helenalin and another derivative, bis(helenalinyl)malonate (BHM), can modulate the levels of several critical signaling molecules. nih.govzfin.org

These compounds have been shown to activate the tumor suppressor protein p53. nih.gov This activation is followed by a downregulation of the MYC oncogene protein levels, which in turn contributes to cell growth arrest and apoptosis. nih.gov The suppression of MYC is significant as it can block its downstream targets, including Cell Division Cycle 25 (CDC25) phosphatase and Cyclin-Dependent Kinase 1 (CDK1). nih.gov The inhibition of the STAT3-MYC-CDC25-CDK1 signaling pathway, coupled with an increase in the expression of the cyclin-dependent kinase inhibitor p21, is a key mechanism for inducing G2/M arrest. nih.govzfin.org

| Protein | Effect of Bis(helenalinyl)glutarate Treatment | Cellular Consequence |

|---|---|---|

| p53 | Activation/Increased Expression | Promotes apoptosis and cell cycle arrest |

| MYC | Downregulation | Inhibits cell proliferation and growth |

| STAT3 | Suppression | Inhibits signaling pathway linked to cancer progression |

| CDC25 | Suppression (downstream of MYC) | Contributes to G2/M cell cycle arrest |

| CDK1 | Suppression (downstream of MYC) | Contributes to G2/M cell cycle arrest |

| p21 | Increased Expression | Inhibits cyclin-dependent kinases, leading to cell cycle arrest |

Interaction with ATP-Binding Cassette (ABC) Transporters and Implications for Cellular Efflux

A critical challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that pump chemotherapeutic drugs out of cancer cells. nih.govmdpi.com

Inhibition of ABCB1 and ABCG2 Transporters

Bis(helenalinyl)glutarate has demonstrated the ability to inhibit the function of two important ABC transporters: ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as Breast Cancer Resistance Protein or BCRP). nih.gov In cells overexpressing these transporters, treatment with Bis(helenalinyl)glutarate led to an increased intracellular accumulation of fluorescent substrates like calcein (B42510) (for ABCB1) and Hoechst 33342 (for ABCG2). nih.govzfin.org This indicates that the compound effectively blocks the efflux activity of these pumps. nih.gov

Mechanistic Basis for Chemo-Sensitizing Effects in Cellular Models

The inhibition of ABCB1 and ABCG2 transporters by Bis(helenalinyl)glutarate forms the basis of its chemo-sensitizing effects. nih.gov By preventing the efflux of conventional chemotherapy drugs, Bis(helenalinyl)glutarate can restore or enhance the sensitivity of resistant cancer cells to these agents. nih.gov Studies have shown that co-treatment of resistant cells with Bis(helenalinyl)glutarate and chemotherapeutic drugs like docetaxel (B913) and doxorubicin (B1662922) results in synergistic cytotoxicity. nih.govzfin.org This suggests that Bis(helenalinyl)glutarate could potentially be used in combination therapies to overcome multidrug resistance in clinical settings. nih.gov

| Transporter | Effect of Bis(helenalinyl)glutarate | Implication |

|---|---|---|

| ABCB1 (P-glycoprotein) | Inhibition of efflux function | Increased intracellular concentration of chemotherapeutic drugs |

| ABCG2 (BCRP) | Inhibition of efflux function | Enhanced sensitivity of resistant cells to chemotherapy |

Broader Cellular Pathway Interventions and Protein Adduction Research

The biological activity of Bis(helenalinyl)glutarate extends to broader cellular interventions. It has been primarily associated with the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA tangles during replication and transcription. nih.gov The ability of sesquiterpene lactones, the class of compounds to which Bis(helenalinyl)glutarate belongs, to inhibit protein and nucleic acid synthesis has been noted in other contexts, such as with antileukemic agents. nih.govresearchgate.net While the precise mechanisms of protein adduction by Bis(helenalinyl)glutarate are a subject for further detailed investigation, the covalent modification of proteins is a known characteristic of many sesquiterpene lactones and likely contributes to their diverse biological effects.

Structure Activity Relationship Sar Studies and Rational Design of Bis Helenalinyl Glutarate Analogues

The Critical Role of the Glutarate Linkage

The synthesis of bis(helenalinyl) esters was initially undertaken to explore the bioactivity of the β-unsubstituted cyclopentenone and α-methylene γ-lactone moieties present in the parent compound, helenalin (B1673037). mdpi.com The dimerization of two helenalin molecules through a dicarboxylic acid ester linkage has proven to be a pivotal strategy.

Comparative Analysis with Related Esters

Research has demonstrated that the nature of the diester bridge connecting the two helenalin units is a critical determinant of biological activity, particularly in the context of topoisomerase II inhibition. bioline.org.br A comparative analysis of Bis(helenalinyl)glutarate with its monomer, helenalin, and other diester analogues such as Bis(helenalinyl)malonate (B1200786) and Bis(helenalinyl)succinate, reveals a striking dependence on the linker's chain length. bioline.org.brethernet.edu.et

While helenalin itself exhibits cytotoxic properties, it does not inhibit DNA topoisomerase II. bioline.org.brethernet.edu.et Similarly, the malonate and succinate (B1194679) esters, which feature shorter linker chains, also fail to show inhibitory activity against this crucial enzyme. bioline.org.brethernet.edu.et In contrast, Bis(helenalinyl)glutarate, with its five-carbon glutarate linker, is a potent inhibitor of human DNA topoisomerase II, demonstrating greater than 75% inhibition of the enzyme's unknotting activity at a concentration of 100 µM. bioline.org.brethernet.edu.et This specificity highlights the importance of the glutarate linkage in conferring this particular biological function.

| Compound | Linker Chain Length (Carbons) | Topoisomerase II Inhibition | Antileukemic Activity (P-388) |

|---|---|---|---|

| Helenalin | N/A (Monomer) | Inactive bioline.org.brethernet.edu.et | Active (T/C% = 162) bioline.org.br |

| Bis(helenalinyl)malonate | 3 | Inactive bioline.org.brethernet.edu.et | Highly Active (T/C% = 261) researchgate.net |

| Bis(helenalinyl)succinate | 4 | Inactive bioline.org.brethernet.edu.et | Data not available |

| Bis(helenalinyl)glutarate | 5 | Active (>75% inhibition at 100 µM) bioline.org.brethernet.edu.et | Active (T/C% = 195) bioline.org.br |

Influence of Ester Linkage Chain Length on Target Interaction

The number of carbons in the ester linkage is a critical factor for topoisomerase II inhibition. bioline.org.br The five-carbon chain of the glutarate moiety appears to provide the optimal spacing and conformation for the two helenalin units to interact effectively with the topoisomerase II enzyme. This suggests that the distance and relative orientation of the two pharmacophoric helenalin molecules are precisely governed by the glutarate linker, enabling a productive binding event that is not possible with shorter linkers like malonate or succinate. bioline.org.brethernet.edu.et This precise spatial arrangement is likely necessary to bridge specific sites on the enzyme, leading to its inhibition.

Elucidating Pharmacophoric Requirements for Topoisomerase II Inhibition

The inhibitory action of Bis(helenalinyl)glutarate on topoisomerase II is distinct from that of etoposide (B1684455), a well-known topoisomerase II poison. bioline.org.br Unlike etoposide, Bis(helenalinyl)glutarate does not induce DNA breakage, indicating a different mechanism of action. bioline.org.brethernet.edu.et The pharmacophore for topoisomerase II inhibition by Bis(helenalinyl)glutarate appears to involve the two helenalin moieties held at a specific distance by the glutarate linker. bioline.org.br The α-methylene-γ-lactone and the cyclopentenone ring systems within the helenalin structure are known to be reactive sites and are likely key components of the pharmacophore. mdpi.comnih.gov The dimerization strategy effectively presents two sets of these reactive groups in a spatially defined manner, which is essential for interacting with and inhibiting the topoisomerase II enzyme.

Design Principles for Modulating Biological Activities

The insights gained from SAR studies on Bis(helenalinyl)glutarate and its analogues provide a foundation for the rational design of new derivatives with tailored biological activities.

Strategies for Enhancing Specificity or Potency

To enhance the specificity or potency of action, modifications can be directed at several key structural features. Altering the length and chemical nature of the linker between the two helenalin units could fine-tune the interaction with the target enzyme. Introducing different functional groups on the helenalin backbone itself could also modulate activity. For instance, esterification at other hydroxyl positions on the helenalin molecule could influence lipophilicity and cellular uptake, potentially leading to increased potency. capes.gov.br The goal of such modifications would be to optimize the binding affinity and selectivity for topoisomerase II while minimizing off-target effects.

Exploration of Dimerization and Esterification as Optimization Strategies

Dimerization has been established as a powerful strategy for enhancing the antitumor potential of sesquiterpene lactones. medicinacomplementar.com.br The case of Bis(helenalinyl)glutarate clearly demonstrates that dimerization can introduce novel biological activities, such as topoisomerase II inhibition, that are absent in the monomeric form. bioline.org.br Esterification serves a dual purpose: it acts as the means of dimerization and can also be used to modify the physicochemical properties of the molecule. capes.gov.brresearchgate.net The synthesis of various bis(helenalinyl) esters is a direct application of this strategy to improve antitumor activity, and in some cases, reduce toxicity. mdpi.com Further exploration of different dicarboxylic acid linkers, as well as the use of different sesquiterpene lactone monomers, represents a promising avenue for the discovery of new and more effective anticancer agents. medicinacomplementar.com.br

Computational and Molecular Modeling Approaches in SAR Exploration

The rational design of analogues of Bis(helenalinyl)glutarate with improved therapeutic profiles relies heavily on a deep understanding of their structure-activity relationships (SAR). Computational and molecular modeling techniques have emerged as indispensable tools in this endeavor, providing insights into the molecular interactions that govern the biological activity of these complex sesquiterpene lactone dimers. These in silico methods allow for the exploration of vast chemical spaces, the prediction of biological activities, and the elucidation of mechanisms of action at a molecular level, thereby guiding the synthesis of more potent and selective analogues.

Molecular modeling studies are crucial for understanding how Bis(helenalinyl)glutarate and its analogues interact with their biological targets. bioline.org.br Techniques such as molecular docking are employed to predict the binding orientation and affinity of these ligands within the active site of target proteins. For instance, given that Bis(helenalinyl)glutarate is a potent inhibitor of human DNA topoisomerase II, docking studies can elucidate the specific interactions between the compound and the enzyme's binding pocket. bioline.org.brethernet.edu.et These studies can reveal key hydrogen bonds, hydrophobic interactions, and covalent modifications that contribute to the inhibitory activity.

A critical aspect of the SAR of sesquiterpene lactones like helenalin and its derivatives is the presence of reactive moieties, such as the α-methylene-γ-lactone group. mdpi.commdpi.com Computational approaches can model the reactivity of these groups and their propensity to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov By understanding the spatial arrangement and reactivity of these electrophilic centers, researchers can design analogues with optimized reactivity, potentially leading to increased potency and selectivity. For example, modeling can help predict how modifications to the linker in Bis(helenalinyl)glutarate might affect the positioning of the two helenalin units and their interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool in the rational design of Bis(helenalinyl)glutarate analogues. nih.gov By developing mathematical models that correlate the structural features of a series of compounds with their biological activities, QSAR can predict the potency of novel, unsynthesized analogues. For sesquiterpene lactones, descriptors such as molecular shape, electronic properties, and lipophilicity are often used to build robust QSAR models. These models can guide the modification of the Bis(helenalinyl)glutarate scaffold to enhance its desired biological effects.

Pharmacophore modeling is another valuable technique that helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. bioline.org.br By aligning a set of active molecules, a pharmacophore model for Bis(helenalinyl)glutarate analogues can be generated, highlighting the key features such as hydrogen bond donors and acceptors, hydrophobic regions, and the spatial relationship between the two helenalin moieties. This model can then be used as a template for designing new analogues with a higher probability of being active.

The insights gained from these computational and molecular modeling approaches are instrumental in the rational design of Bis(helenalinyl)glutarate analogues. They not only help in prioritizing which analogues to synthesize, thereby saving time and resources, but also provide a deeper understanding of the molecular basis of their activity, paving the way for the development of novel and more effective therapeutic agents.

Advanced Preclinical Research Models and Methodologies for Bis Helenalinyl Glutarate Investigation

Utilization of In Vitro Cell Line Panels for Mechanistic Characterization

In vitro cell line panels are fundamental tools for the initial screening and detailed mechanistic characterization of compounds like Bis(helenalinyl)glutarate. These models allow for controlled experiments to determine cytotoxicity, effects on cell signaling pathways, and the molecular targets of the compound.

Specific Cancer Cell Lines (e.g., P388, MDA-MB-231, HL-60) in Mechanistic Studies

A variety of cancer cell lines have been employed to study the cytotoxic and anticancer properties of Bis(helenalinyl)glutarate and its parent compound, helenalin (B1673037). These include murine leukemia cell lines and human cancer cell lines from different tissues.

P388: The P388 murine lymphocytic leukemia cell line has been instrumental in evaluating the antileukemic potential of helenalin derivatives. bioline.org.brnih.gov Studies have shown that while helenalin itself is active, its derivatives, such as bis(helenalinyl)malonate (B1200786), can exhibit even greater activity against P388 cell growth. nih.gov Mechanistic studies in P388 cells revealed that these compounds inhibit both nucleic acid and protein synthesis. nih.gov Specifically, they have been shown to suppress DNA synthesis by over 90% and inhibit key enzymes like inosine-5'-monophosphate (IMP) dehydrogenase and the ribonucleotide reductase complex. nih.govnih.gov

MDA-MB-231: This highly invasive, triple-negative breast cancer (TNBC) cell line serves as a crucial model for aggressive breast cancers. nih.govmdpi.com Research has demonstrated that Bis(helenalinyl)glutarate (BHG) and its precursor, helenalin, can inhibit the proliferation of MDA-MB-231 cells. mdpi.com Mechanistic investigations indicate that these compounds can induce cell cycle arrest and apoptosis, highlighting their potential against this challenging cancer subtype. mdpi.com

HL-60: The human promyelocytic leukemia (HL-60) cell line is another important model for studying antileukemic effects. nih.gov Helenalin and its derivatives have been shown to induce apoptosis in HL-60 cells. mdpi.com This cell line is also used in broader cancer screening panels to assess the spectrum of activity of novel compounds. bioline.org.br

Below is an interactive table summarizing the use of these cell lines in research involving helenalin and its derivatives.

| Cell Line | Cancer Type | Key Research Focus |

| P388 | Murine Lymphocytic Leukemia | Evaluation of antileukemic activity, inhibition of DNA and protein synthesis. bioline.org.brnih.gov |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | Investigation of antiproliferative effects, induction of apoptosis and cell cycle arrest. mdpi.com |

| HL-60 | Human Promyelocytic Leukemia | Studies on induction of apoptosis. mdpi.com |

Macrophage Cell Lines for Inflammatory Pathway Research (e.g., RAW264.7)

To investigate the anti-inflammatory properties of Bis(helenalinyl)glutarate, macrophage cell lines are widely used. These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response.

RAW264.7: The murine macrophage-like cell line RAW264.7 is a standard model for studying inflammation. scielo.br Research has specifically shown that Bis(helenalinyl)glutarate inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophages. um.edu.myresearchgate.netthieme-connect.de This indicates that the compound can modulate key inflammatory pathways, likely through the inhibition of signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway. um.edu.mynih.gov

Mechanistic In Vivo Models (Non-human) for Pathway Validation

Following promising in vitro results, non-human in vivo models are essential for validating the mechanistic pathways in a whole-organism context. These models allow for the assessment of a compound's effect on tumor growth and systemic biological processes.

Zebrafish Xenograft Models for Tumor Growth Inhibition Studies

The zebrafish (Danio rerio) xenograft model has emerged as a powerful tool for rapid in vivo screening of anticancer compounds. mdpi.com In this model, human cancer cells are implanted into transparent zebrafish embryos or larvae, allowing for direct observation of tumor growth and response to treatment. nih.govnih.gov

Studies have utilized zebrafish xenografts with MDA-MB-231 cells to confirm the tumor suppression effects of helenalin and Bis(helenalinyl)glutarate in vivo. mdpi.com These experiments demonstrated that the compounds could effectively inhibit tumor growth at non-toxic concentrations, corroborating the findings from in vitro assays. mdpi.com

Mouse Models for Understanding Systemic Mechanistic Effects (e.g., P388 leukemia-infected mice)

Mouse models are the gold standard for preclinical evaluation of systemic efficacy and mechanistic effects. nih.gov For antileukemic agents, mice are often inoculated with cancer cells to induce the disease.

P388 leukemia-infected mice have been used to evaluate the in vivo antitumor activity of helenalin and its derivatives. bioline.org.br Research has shown that esters of helenalin, a category that includes Bis(helenalinyl)glutarate, are potent antileukemic agents in these models. bioline.org.br For example, a related compound, bis(helenalinyl)malonate, demonstrated significant life-extending effects in P388-infected mice, with a treated/control survival percentage (T/C%) of 261, compared to 162 for the parent compound helenalin. nih.gov These studies confirm that the inhibition of nucleic acid synthesis observed in vitro translates to a potent antitumor effect in a living system. nih.gov

Application of Bis(helenalinyl)glutarate as a Chemical Biology Probe

Beyond its direct therapeutic potential, Bis(helenalinyl)glutarate serves as a valuable chemical biology probe. Its specific inhibitory activities allow researchers to dissect complex biological pathways. A primary application is in the study of the NF-κB signaling pathway, a critical regulator of inflammation and cancer cell survival. medicinacomplementar.com.br By inhibiting NF-κB, Bis(helenalinyl)glutarate can be used to explore the downstream consequences of this pathway's blockade, helping to identify new therapeutic targets and understand the intricate network of cellular signaling. um.edu.my

Integration of Omics Technologies in Mechanistic Research

The investigation of complex molecular interactions and cellular responses to chemical compounds like Bis(helenalinyl)glutarate has been significantly advanced by the integration of "omics" technologies. These high-throughput approaches, including proteomics, transcriptomics, and metabolomics, provide a global view of the molecular changes within a biological system upon perturbation by a bioactive substance. Such methodologies are crucial for elucidating the mechanism of action, identifying molecular targets, and understanding the broader physiological impact of compounds. While direct and extensive omics research on Bis(helenalinyl)glutarate is emerging, studies on its parent compound, helenalin, offer a clear precedent and valuable insights into how these technologies can be applied.

Proteomics for Target Identification and Pathway Analysis

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct molecular targets of a compound and understanding its downstream effects on cellular pathways. mdpi.combiorxiv.org Methodologies such as chemical proteomics enable the high-throughput identification of protein targets of small molecules within a complex cellular environment. mdpi.com This can be achieved through both probe-based and probe-free methods. mdpi.com For thiol-reactive compounds like sesquiterpene lactones, which includes helenalin and by extension its derivatives like Bis(helenalinyl)glutarate, proteomics is particularly useful for identifying covalent binding partners. nomuraresearchgroup.com

While specific proteomic studies dedicated to Bis(helenalinyl)glutarate are not extensively documented in publicly available research, comprehensive proteomic analyses have been performed on helenalin. These studies serve as a model for future investigations into Bis(helenalinyl)glutarate. For instance, proteomic analysis using 2D gel electrophoresis has been employed to investigate the effects of helenalin on human immune cell lines. mdpi.com Such studies have revealed that helenalin can significantly impact proteins involved in key cellular processes.

Key Protein Pathways Potentially Affected (based on Helenalin studies):

Carbohydrate Metabolism: Proteins involved in glycolysis and other energy-producing pathways.

Protein Folding: Chaperones and other proteins that ensure proper protein conformation.

Cytoskeletal Structure: Proteins responsible for maintaining cell shape and integrity.

A primary mechanism of action for helenalin is the alkylation of sulfhydryl groups on cysteine residues within proteins. nih.gov This reactivity allows it to modulate the function of key regulatory proteins. Proteomics has been instrumental in identifying specific targets, such as the p65 subunit of NF-κB, a critical protein in inflammatory pathways. researchgate.net Given that Bis(helenalinyl)glutarate shares structural motifs with helenalin, it is plausible that it interacts with a similar set of protein targets. Future proteomic studies on Bis(helenalinyl)glutarate would be essential to confirm its specific protein interaction network and to understand its unique biological activities.

Table 1: Illustrative Proteomic Approaches for Target Identification This table is a representation of common proteomics techniques and not based on specific experimental data for Bis(helenalinyl)glutarate.

| Proteomic Technique | Principle | Application for Bis(helenalinyl)glutarate Research |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to tag and identify active enzymes or protein classes within the proteome. | To identify specific enzyme families (e.g., kinases, proteases) that are covalently modified and inhibited by the compound. |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. Target proteins are stabilized by the compound. | To identify direct, non-covalent protein targets in a cellular context without chemical modification of the compound. |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolically labels proteins with "heavy" and "light" isotopes to allow for quantitative comparison of proteomes between treated and untreated cells. | To quantify changes in protein expression levels across the entire proteome following treatment, revealing affected pathways. |

Transcriptomics and Gene Expression Profiling (e.g., mRNA expression of NO-related genes)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. youtube.com Gene expression profiling, often conducted using technologies like RNA-sequencing (RNA-Seq) or DNA microarrays, can reveal how a compound alters cellular function at the level of gene transcription. youtube.comum.edu.my This is particularly relevant for understanding the mechanisms behind the known anti-inflammatory effects of compounds like Bis(helenalinyl)glutarate.

A significant finding is the ability of Bis(helenalinyl)glutarate to inhibit inducible nitric oxide synthase (iNOS). researchgate.netfrontiersin.org iNOS is a key enzyme in the inflammatory process, responsible for the production of large amounts of nitric oxide (NO). The expression of the gene encoding iNOS (NOS2) is tightly regulated and induced by pro-inflammatory signals. By inhibiting iNOS, Bis(helenalinyl)glutarate can modulate NO-dependent signaling pathways. nih.gov Transcriptomic analysis would be a powerful methodology to investigate whether Bis(helenalinyl)glutarate acts directly on the NOS2 gene expression or on upstream regulatory genes in the NO pathway.

Comprehensive transcriptomic studies have been conducted on the parent compound, helenalin, providing a blueprint for future research. A combined transcriptomics and metabolomics study on the effects of helenalin on hepatic fibrosis in rats identified several key genes whose expression was significantly down-regulated by the compound. frontiersin.org This analysis revealed that helenalin's protective effects are mediated, in part, by its ability to modulate specific signaling pathways at the genetic level. frontiersin.org

Table 2: Helenalin-Down-regulated Genes in Glycerophospholipid Metabolism Pathway in a Rat Model of Hepatic Fibrosis This data is from a study on Helenalin and is presented to illustrate the type of information that can be gained from transcriptomic analysis. frontiersin.org

| Gene Symbol | Gene Name | Function |

|---|---|---|

| CHKA | Choline kinase alpha | Catalyzes the first step in phosphatidylcholine biosynthesis. |

| ETNPPL | Ethanolamine-phosphate phospholyase | Involved in the metabolism of ethanolamine. |

| LYPLA1 | Acyl-protein thioesterase 1 | Hydrolyzes fatty acids from S-acylated cysteine residues. |

| PCYT2 | Phosphate cytidylyltransferase 2, ethanolamine | A key enzyme in the biosynthesis of phosphatidylethanolamine. |

| PLD4 | Phospholipase D family member 4 | Belongs to the phospholipase D family. |

| PNPLA6 | Patatin like phospholipase domain containing 6 | Has phospholipase activity. |

This data underscores how transcriptomics can pinpoint specific genes and pathways affected by a compound, providing a deeper understanding of its mechanism of action. frontiersin.org Similar studies on Bis(helenalinyl)glutarate would be invaluable, particularly focusing on genes related to inflammation, apoptosis, and nitric oxide signaling.

Metabolomics for Cellular Impact Assessment

Metabolomics is the systematic identification and quantification of the complete set of small molecule metabolites in a biological system. As metabolites are the end products of cellular processes, their levels can provide a direct functional readout of the physiological state of a cell. Metabolomic profiling can therefore offer a detailed snapshot of the cellular impact of a compound like Bis(helenalinyl)glutarate.

The cellular impact of the parent compound helenalin has been investigated using metabolomics. frontiersin.org In a study exploring its effects on hepatic fibrosis, metabolomic analysis was integrated with transcriptomics to provide a multi-layered understanding of its mechanism. frontiersin.org The results indicated that helenalin significantly perturbs cellular metabolism, particularly lipid metabolism. frontiersin.org

The analysis revealed that helenalin treatment led to the inhibition of the glycerophospholipid metabolism pathway. frontiersin.org This pathway is crucial for the synthesis of major components of cell membranes, such as phosphatidylcholine and phosphatidylethanolamine. Disruption of this pathway can have profound effects on cell signaling, membrane integrity, and energy storage.

Table 3: Metabolic Pathway Altered by Helenalin This data is from a study on Helenalin and is presented as an example of metabolomic findings. frontiersin.org

| Affected Metabolic Pathway | Biological Relevance | Potential Implication of Inhibition |

|---|---|---|

| Glycerophospholipid Metabolism | Essential for the biosynthesis of phospholipids, which are fundamental components of cellular membranes and are involved in signaling. | Alteration in membrane composition, disruption of cellular signaling cascades, and potential induction of apoptosis. |

By applying similar metabolomic approaches to Bis(helenalinyl)glutarate, researchers could map its unique metabolic fingerprint. This would help to assess its impact on various cellular functions, including energy metabolism, oxidative stress, and the biosynthesis of essential molecules. Such information is critical for building a comprehensive picture of the compound's biological activity and its potential therapeutic applications.

Future Directions and Emerging Research Avenues for Bis Helenalinyl Glutarate

Elucidation of Additional Molecular Targets and Off-Targets

The primary known molecular target of Bis(helenalinyl)glutarate is human DNA topoisomerase II. nih.govresearchgate.net Notably, its mechanism of inhibition differs from that of the clinical drug etoposide (B1684455); Bis(helenalinyl)glutarate inhibits the enzyme's activity without inducing DNA breakage, a feature that could translate into a distinct and potentially more favorable therapeutic profile. ethernet.edu.etnih.gov

Beyond this established target, research points toward other potential interactions. An in silico screening that correlated the cytotoxicity of numerous natural products with gene expression data identified a strong association between Bis(helenalinyl)glutarate's activity and the mRNA expression of thioredoxin reductase 1 (TXNRD1). jru-b.com This finding is supported by research on its parent monomer, helenalin (B1673037), which has also been found to target thioredoxin reductase-1 (TrxR1). mdpi.com

The molecular targets of helenalin itself offer a rich field for investigating the expanded target profile of its dimeric form. Helenalin is known to covalently modify and inhibit several key proteins through Michael addition reactions involving its two reactive electrophilic groups: an α-methylene-γ-butyrolactone and a cyclopentenone ring. wikipedia.orgnih.gov Key targets of helenalin that warrant investigation for the dimer include:

NF-κB (p65 subunit): Helenalin directly inhibits this master regulator of inflammation and cell survival by alkylating a specific cysteine residue (Cys38) in the p65/RelA subunit. researchgate.netwikipedia.orgnih.govmdpi.com

CCAAT/Enhancer-binding protein β (C/EBPβ): Helenalin acetate (B1210297) has been identified as a significantly more potent inhibitor of C/EBPβ than of NF-κB, suggesting that related structures like Bis(helenalinyl)glutarate may also show high affinity for this transcription factor. nih.gov

Human Telomerase: The enzymatic activity of human telomerase, a key factor in cancer cell immortalization, is inhibited by helenalin through covalent modification. wikipedia.org

Elucidating which of these monomer targets are also engaged by Bis(helenalinyl)glutarate is a critical future task. The dimeric structure may lead to altered affinity, selectivity, or even novel interactions driven by avidity effects, where the two helenalin units simultaneously engage two binding sites on a single protein or within a protein complex. Understanding this expanded target profile is essential for a complete picture of its mechanism of action and for identifying potential off-target effects.

| Potential Target | Parent Compound (Helenalin) Interaction | Bis(helenalinyl)glutarate Evidence | Key References |

|---|---|---|---|

| DNA Topoisomerase II | Not a primary target | Potent inhibitor; does not cause DNA breakage. | ethernet.edu.etnih.govresearchgate.net |

| Thioredoxin Reductase 1 (TXNRD1) | Inhibits TrxR1. | Identified as a putative target via in silico screening. | jru-b.commdpi.com |

| NF-κB (p65 Subunit) | Covalent inhibition of Cys38. | Hypothesized target due to structure; requires experimental validation. | researchgate.netwikipedia.orgmdpi.com |

| C/EBPβ | Potent inhibition by helenalin acetate. | Hypothesized target; requires experimental validation. | nih.gov |

| Human Telomerase | Covalent inhibition. | Hypothesized target; requires experimental validation. | wikipedia.org |

Exploration of Novel Synthetic Routes and Biosynthetic Investigations

Current production of Bis(helenalinyl)glutarate relies on semi-synthesis from its natural precursor, helenalin. nih.gov This process involves a diester linkage connecting the hydroxyl groups of two helenalin molecules with glutaric acid. nih.govmdpi.com Future research into novel synthetic routes could focus on improving the efficiency of this coupling reaction or exploring different linker chemistries to generate a library of dimeric analogs with varied spacing and flexibility. Such explorations could yield compounds with enhanced potency or altered target selectivity. nih.gov

On the biosynthetic front, the production of the helenalin monomer is the critical starting point. Helenalin is a sesquiterpene lactone produced by plants in the Asteraceae family, such as Arnica montana. mdpi.comfrontiersin.orgnih.gov The biosynthetic pathway begins with the universal precursor farnesyl diphosphate (B83284) (FPP). tandfonline.com Key steps that are areas of active investigation include:

FPP Cyclization: The conversion of FPP to the germacrene A backbone by the enzyme germacrene A synthase. tandfonline.com

Oxidative Modifications: A series of oxidation and hydroxylation reactions catalyzed by cytochrome P450 enzymes, such as germacrene A oxidase (GAO) and germacrene A acid 8-hydroxylase (HaG8H), which decorate the sesquiterpene scaffold. tandfonline.com

Lactone Ring Formation: The final cyclization to form the characteristic γ-lactone ring. mdpi.com

Research has shown that the production of helenalin versus its related compound dihydrohelenalin can be manipulated in plant tissue cultures by altering environmental conditions like light intensity or by applying chemical elicitors such as jasmonic acid. frontiersin.org A deeper understanding of the specific enzymes and regulatory genes in this pathway, perhaps through synthetic biology and pathway engineering, could lead to the development of microbial or plant-based systems optimized for high-yield production of helenalin, thereby securing a sustainable supply for semi-synthesis. nih.govrsc.org

Development of Bis(helenalinyl)glutarate as a Foundational Structure for Chemical Biology Tools

The inherent reactivity of the α-methylene-γ-lactone moieties within Bis(helenalinyl)glutarate makes it an excellent starting point for the design of chemical biology tools to probe cellular processes. nih.govnih.gov These electrophilic "warheads" form stable covalent bonds with nucleophilic amino acid residues (like cysteine) on target proteins, enabling their use as activity-based protein profiling (ABPP) probes. wikipedia.org

Future research can develop Bis(helenalinyl)glutarate-based probes by:

Introducing Reporter Tags: The glutarate linker is an ideal position for chemical modification. A terminal alkyne or azide (B81097) group could be incorporated onto the linker, allowing for the "click" chemistry attachment of reporter tags (e.g., fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based target identification). This strategy is analogous to the successful use of "MeLac-alkyne" probes to map the targets of other lactone-containing natural products. nih.gov

Creating Photoaffinity Probes: Incorporating a photoreactive group would allow for photo-crosslinking to both covalent and non-covalent binding partners upon UV irradiation, providing a snapshot of all interacting proteins.

Designing Dimeric Probes: The dimeric structure could be exploited to create sophisticated probes. For instance, a heterodimer could be synthesized with one helenalin unit serving as the binding/reactive moiety and the other unit replaced with a fluorescent reporter or a different type of reactive group.

These chemical tools would be invaluable for definitively identifying the complete target landscape of Bis(helenalinyl)glutarate in an unbiased manner within live cells and for visualizing its subcellular localization.

Systems Biology Approaches to Map Complex Biological Interactions

To move beyond a single-target view of Bis(helenalinyl)glutarate's activity, systems biology approaches are essential. These methods analyze the global changes in a biological system—at the level of genes (genomics), proteins (proteomics), or metabolites (metabolomics)—in response to the compound. kist.re.kr

A prime example of this approach has already been applied to Bis(helenalinyl)glutarate. In one study, the cytotoxic profiles of hundreds of natural products across dozens of cancer cell lines were correlated with the basal mRNA expression levels of 95 genes related to nitric oxide (NO) signaling. jru-b.com This chemogenomic approach successfully identified the link between Bis(helenalinyl)glutarate and the NO pathway, which was later experimentally validated. jru-b.comniser.ac.in

Future systems-level investigations could include:

Transcriptomics (RNA-Seq): Treating cancer cells with Bis(helenalinyl)glutarate and analyzing the resulting changes in the entire transcriptome to identify entire signaling pathways that are perturbed.

Proteomics: Using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) combined with mass spectrometry to quantify changes in the entire proteome upon treatment, revealing downstream effects on protein expression and post-translational modifications.

Metabolomics: Analyzing how the compound alters the metabolic state of a cell, which could be particularly insightful given its potential effects on targets like TXNRD1 involved in redox balance.

Integrating data from these different 'omics' platforms will provide a comprehensive, network-level understanding of the compound's mechanism of action, revealing complex biological interactions that would be missed by traditional, target-focused methods.

Advanced Computational Modeling for Mechanism Prediction and Analog Design

Computational modeling offers a powerful, resource-efficient way to guide future research on Bis(helenalinyl)glutarate. These in silico methods can be used to predict mechanisms of action and to design novel, more potent, or more selective analogs. researchgate.net Molecular models were previously used to study the structure-activity relationships of the compound as a topoisomerase II inhibitor. nih.gov

Emerging computational avenues include:

Molecular Docking: This technique can be used to predict the binding pose of Bis(helenalinyl)glutarate within the active site of its known targets (like Topoisomerase II) or putative targets (like NF-κB p65 or TXNRD1). This can reveal key interacting residues and guide the design of analogs with improved binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the compound-protein complex over time. This provides insights into the stability of the interaction and can reveal conformational changes in the protein upon binding, as has been done for derivatives of other sesquiterpene lactones. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of Bis(helenalinyl)glutarate analogs with different linkers or modifications, a QSAR model can be built. This model mathematically relates the chemical structures of the analogs to their biological activity, allowing for the prediction of activity for new, untested designs. Techniques like Comparative Molecular Field Analysis (CoMFA) are well-suited for this purpose. nih.gov

These computational tools will accelerate the drug discovery and development cycle by allowing researchers to prioritize the synthesis of the most promising new analogs and to generate testable hypotheses about the compound's molecular mechanisms.

| Computational Method | Application for Bis(helenalinyl)glutarate | Potential Outcome | Key References |

|---|---|---|---|

| Molecular Docking | Predict binding poses in targets like Topo II, NF-κB, TXNRD1. | Identify key binding interactions; guide analog design. | nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulate the stability and dynamics of the compound-protein complex. | Understand binding stability and induced conformational changes. | nih.gov |

| QSAR / CoMFA | Relate structural features of analogs to their biological activity. | Predict the potency of new designs; optimize lead compounds. | nih.gov |

Q & A

Q. Strategies :

- Replace glutarate with a polyethylene glycol (PEG) linker to improve half-life.

- Modify helenalin’s lactone ring to reduce off-target reactivity (e.g., fluorinated derivatives).

Validation : Compare IC₅₀ in cancer vs. normal cells (e.g., peripheral blood mononucleocytes) .

Data Gap: Why is there limited contemporary research on bis(helenalinyl)glutarate despite its early promise?

Most studies date to the 1990s, with gaps in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.